Kuwanon W
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Overview
Description
Kuwanon W is a natural Diels-Alder adduct derived from the root bark of the cultivated mulberry tree, Morus lhou . It is a biogenetically significant compound belonging to the family of phenolic natural products known as mulberry Diels-Alder-type adducts. These compounds are characterized by their unique structural properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Kuwanon W is biosynthetically derived through the intermolecular [4+2]-cycloaddition of dienophiles (mainly chalcones) and dehydroprenylphenol dienes . The reaction conditions typically involve the use of mild acidic catalysts to facilitate the cycloaddition process.
Industrial Production Methods: The industrial production of this compound involves the extraction of the compound from the root bark of Morus lhou. The extraction process includes solvent extraction followed by chromatographic purification to isolate the pure compound .
Chemical Reactions Analysis
Types of Reactions: Kuwanon W undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed under mild conditions.
Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide and potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Scientific Research Applications
Kuwanon W has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying Diels-Alder reactions and the synthesis of complex natural products.
Biology: Investigated for its potential antioxidant, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Kuwanon W involves its interaction with cellular membranes and intracellular targets. It exerts its effects by:
Disrupting Membrane Integrity: this compound interacts with the mitochondrial and endoplasmic reticulum membranes, leading to the disruption of their normal structure.
Inducing Reactive Oxygen Species (ROS) Production: The compound induces a significant production of ROS, which disrupts cellular processes and leads to cell death.
Inhibiting Cell Cycle Progression: this compound inhibits cell cycle progression, thereby preventing the proliferation of tumor cells.
Stimulating Apoptotic Signaling Pathways: The compound activates apoptotic signaling pathways, resulting in programmed cell death.
Comparison with Similar Compounds
Kuwanon C: Another Diels-Alder adduct from the mulberry family, known for its anticancer and antioxidant properties.
Kuwanon G: Exhibits anti-inflammatory and antimicrobial activities.
Kuwanon V: Known for its neuroprotective effects and ability to promote cell survival.
Uniqueness of Kuwanon W: this compound is unique due to its specific structural features and its potent biological activities. Unlike other similar compounds, this compound has shown superior efficacy in disrupting cellular membranes and inducing apoptosis in tumor cells .
Properties
Molecular Formula |
C45H42O11 |
---|---|
Molecular Weight |
758.8 g/mol |
IUPAC Name |
2-(2,4-dihydroxyphenyl)-8-[(1S,5R,6S)-5-(2,4-dihydroxyphenyl)-6-(5-hydroxy-2,2-dimethylchromene-6-carbonyl)-3-methylcyclohex-2-en-1-yl]-5,7-dihydroxy-3-(3-methylbut-2-enyl)chromen-4-one |
InChI |
InChI=1S/C45H42O11/c1-21(2)6-9-29-42(54)39-35(51)20-34(50)38(44(39)55-43(29)26-11-8-24(47)19-33(26)49)31-17-22(3)16-30(25-10-7-23(46)18-32(25)48)37(31)41(53)28-12-13-36-27(40(28)52)14-15-45(4,5)56-36/h6-8,10-15,17-20,30-31,37,46-52H,9,16H2,1-5H3/t30-,31-,37-/m0/s1 |
InChI Key |
QAFIXEVKRZHTEV-AJKBGCORSA-N |
Isomeric SMILES |
CC1=C[C@@H]([C@H]([C@@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C4=C(C=C3)OC(C=C4)(C)C)O)C5=C(C=C(C6=C5OC(=C(C6=O)CC=C(C)C)C7=C(C=C(C=C7)O)O)O)O |
Canonical SMILES |
CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C4=C(C=C3)OC(C=C4)(C)C)O)C5=C(C=C(C6=C5OC(=C(C6=O)CC=C(C)C)C7=C(C=C(C=C7)O)O)O)O |
Origin of Product |
United States |
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